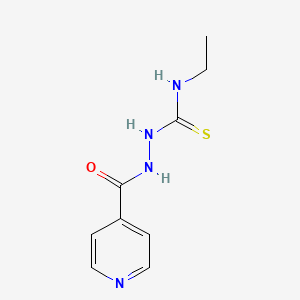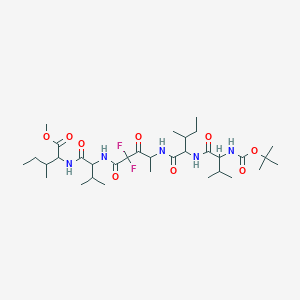![molecular formula C9H9N5O5 B12216480 2-Amino-3-(7-nitrobenzo[1,2,5]oxadiazol-4-ylamino)propionic acid](/img/structure/B12216480.png)
2-Amino-3-(7-nitrobenzo[1,2,5]oxadiazol-4-ylamino)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyldopamine (NADA) is a catecholamine compound that plays a significant role in the biological processes of various organisms. It is primarily known for its function as a sclerotizing agent in insects, where it helps in the hardening of the cuticle.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyldopamine can be synthesized through several methods. One common synthetic route involves the acetylation of dopamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the dopamine being dissolved in a suitable solvent like dichloromethane, and the acetic anhydride being added dropwise .
Industrial Production Methods
While specific industrial production methods for N-acetyldopamine are not extensively documented, the general approach would involve large-scale acetylation reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-acetyldopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction of N-acetyldopamine can lead to the formation of its corresponding hydroquinone.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the catechol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with N-acetyldopamine under basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Leads to various substituted catecholamines depending on the nucleophile used.
Scientific Research Applications
N-acetyldopamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex catecholamine derivatives.
Biology: Studied for its role in insect physiology, particularly in cuticle hardening.
Medicine: Investigated for its potential neuroprotective effects and its role in neurotransmission.
Mechanism of Action
N-acetyldopamine exerts its effects primarily through its interaction with enzymes and receptors in biological systems. In insects, it is converted to quinones by phenoloxidase enzymes, which then cross-link with proteins to harden the cuticle. In mammals, it can interact with dopamine receptors and other catecholamine pathways, influencing neurotransmission and potentially offering neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with similar catecholamine structure but lacks the acetyl group.
Norepinephrine: Another catecholamine involved in neurotransmission, with an additional hydroxyl group compared to N-acetyldopamine.
Epinephrine: Similar to norepinephrine but with a methyl group on the amine.
Uniqueness
Its acetyl group also differentiates it from other catecholamines, potentially altering its reactivity and biological interactions .
Properties
Molecular Formula |
C9H9N5O5 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H9N5O5/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8/h1-2,4,11H,3,10H2,(H,15,16) |
InChI Key |
XJSHCKMKWFWSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


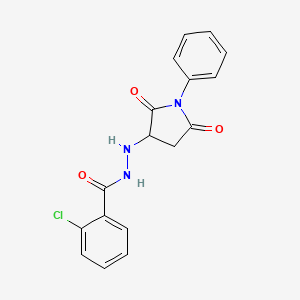
![2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12216403.png)
![1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B12216404.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B12216405.png)
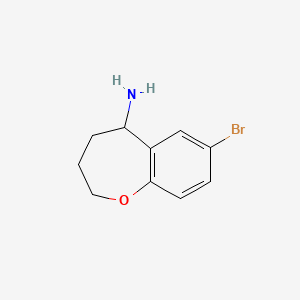
![4-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12216414.png)
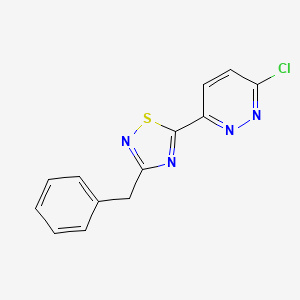
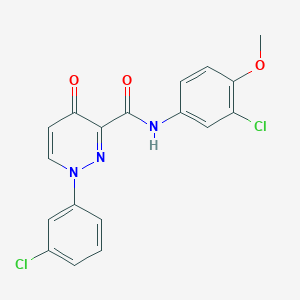
![7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216426.png)
![(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B12216433.png)
![3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12216445.png)
